molecular formula C12H12ClN3O B603295 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole CAS No. 1539063-65-4

5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole

Cat. No. B603295
CAS RN: 1539063-65-4
M. Wt: 249.69g/mol
InChI Key: IULQYZJENKCEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole, also known as ACBO, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. ACBO belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation and pain. 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has also been shown to bind to the estrogen receptor alpha (ERα), which may contribute to its antitumor activity against breast cancer cells.
Biochemical and Physiological Effects
5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in scientific research studies. In animal models of arthritis and pain, 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole was found to reduce inflammation and pain by inhibiting COX-2 and LOX. 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects in Alzheimer's disease. Additionally, 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has been shown to induce apoptosis (programmed cell death) in breast cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity and stability, as well as its diverse biological activities. However, 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Therefore, it is important to use appropriate safety precautions when handling 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole in lab experiments.

Future Directions

There are several future directions for research on 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole, including:
1. Investigating the potential of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole as a treatment for other types of cancer, such as prostate cancer and lung cancer.
2. Exploring the mechanisms of action of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole in more detail, including its effects on other enzymes and receptors in the body.
3. Developing new synthetic methods for 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole that may increase its yield and purity.
4. Investigating the pharmacokinetics and pharmacodynamics of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole in animal models and humans to determine its optimal dosage and administration route.
5. Conducting clinical trials of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole in humans to evaluate its safety and efficacy as a therapeutic agent for various diseases.
Conclusion
In conclusion, 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole is a promising chemical compound that has gained significant attention in scientific research due to its diverse biological activities. 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has shown potential as a therapeutic agent for various diseases, including arthritis, pain, cancer, and Alzheimer's disease. However, further research is needed to fully understand the mechanisms of action of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole and to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl hydrazine with ethyl oxalyl chloride to form 3-(4-chlorobenzyl)-5-oxo-1,2,4-oxadiazolidine-2-carboxylic acid ethyl ester. This intermediate is then reacted with sodium azide and triethylamine to form 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole. The overall yield of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole is approximately 60%, and the purity of the compound can be confirmed by NMR and mass spectrometry.

Scientific Research Applications

5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has shown potential as a therapeutic agent in various scientific research studies. One study found that 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole exhibited anti-inflammatory and analgesic effects in animal models of arthritis and pain. Another study showed that 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole had antitumor activity against human breast cancer cells in vitro. Additionally, 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole has been investigated for its potential as a treatment for Alzheimer's disease, as it was found to inhibit the formation of amyloid beta peptides, which are known to contribute to the development of the disease.

properties

IUPAC Name

5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-3-1-8(2-4-10)5-11-15-12(17-16-11)9-6-14-7-9/h1-4,9,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULQYZJENKCEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.